molecular formula C20H32BNO2Si B1502780 1-(Tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole CAS No. 1111096-51-5

1-(Tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Cat. No.: B1502780
CAS No.: 1111096-51-5
M. Wt: 357.4 g/mol
InChI Key: WFPVBPZXBFDFDL-UHFFFAOYSA-N
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Description

This compound is a boron-containing indole derivative protected by a tert-butyldimethylsilyl (TBS) group at the 1-position and a pinacol boronate ester at the 3-position. Its molecular formula is C₂₁H₃₃BNO₂Si, with a molecular weight of 371.4 g/mol (calculated from ). The TBS group enhances stability against nucleophilic attack and oxidation, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures .

Properties

IUPAC Name

tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BNO2Si/c1-18(2,3)25(8,9)22-14-16(15-12-10-11-13-17(15)22)21-23-19(4,5)20(6,7)24-21/h10-14H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPVBPZXBFDFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC=C23)[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677972
Record name 1-[tert-Butyl(dimethyl)silyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111096-51-5
Record name 1-[tert-Butyl(dimethyl)silyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(Tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C20H31BFN2O2SiC_{20}H_{31}BFN_{2}O_{2}Si with a molecular weight of approximately 375.37 g/mol. The presence of the dioxaborolane group suggests potential applications in boron chemistry and medicinal applications related to cancer therapy.

Synthesis

The synthesis of this compound typically involves several steps including the introduction of the tert-butyldimethylsilyl (TBDMS) protecting group and the formation of the dioxaborolane moiety. Various methods have been explored to optimize yields and purity. For instance, reactions involving boron reagents in the presence of indoles have been documented to yield similar compounds with varying degrees of success .

Anticancer Potential

Research indicates that compounds containing indole structures often exhibit significant anticancer properties. Specifically, studies have shown that derivatives of indole can selectively down-regulate estrogen receptors (ERα and ERβ), which are implicated in various cancers . The dioxaborolane moiety may enhance the compound's ability to interact with biological targets due to its unique electronic properties.

The proposed mechanism for the anticancer activity involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Indole derivatives have been shown to interfere with estrogen signaling pathways, which is crucial for hormone-dependent cancers such as breast cancer .

Case Studies

Several studies have highlighted the biological effects of similar compounds:

  • Estrogen Receptor Modulation : A study explored a series of indole derivatives and their ability to modulate estrogen receptors. The results indicated that certain substitutions at the indole ring significantly enhanced binding affinity to ERs .
  • In Vivo Studies : Animal models treated with indole-based compounds exhibited reduced tumor growth rates compared to control groups. This suggests that the compound may have therapeutic potential in treating estrogen-dependent tumors .

Data Tables

PropertyValue
Molecular FormulaC20H31BFN2O2Si
Molecular Weight375.37 g/mol
CAS Number1148004-02-7
Purity95%
Storage ConditionsInert atmosphere at 2-8°C

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a reagent in organic synthesis. Its boron-containing group allows for selective reactions that are crucial in the formation of complex organic molecules.

A. Boronate Ester Formation

The dioxaborolane moiety can be used to form boronate esters through cross-coupling reactions. This is particularly useful in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

Reaction TypeExample Application
Suzuki CouplingSynthesis of biaryl compounds for pharmaceuticals
Stille CouplingFormation of complex organic frameworks

B. Protecting Group Chemistry

The TBDMS group serves as a protecting group for alcohols and amines during multi-step syntheses. Its stability under various reaction conditions makes it an ideal choice for protecting functional groups.

Medicinal Chemistry

Research indicates that derivatives of 1H-indole exhibit significant biological activity, including anti-cancer and anti-inflammatory properties. The incorporation of the TBDMS and dioxaborolane groups can enhance the pharmacological profiles of indole-based compounds.

A. Anticancer Activity

Studies have shown that indole derivatives can inhibit cancer cell proliferation. The addition of the boron moiety may improve the selectivity and efficacy of these compounds against specific cancer types.

B. Anti-inflammatory Properties

Indole compounds are also noted for their anti-inflammatory effects. The modification with boron-containing groups could potentially enhance their therapeutic index by improving solubility and bioavailability.

Material Science

The unique properties of 1-(Tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole extend to applications in material science.

A. Polymer Chemistry

Due to its reactive boron center, this compound can be utilized in the development of new polymer materials with tailored properties. It can participate in polymerization reactions that yield materials with specific mechanical and thermal characteristics.

B. Sensor Development

The compound's ability to form complexes with various analytes makes it a candidate for use in sensor technologies. Its incorporation into sensor platforms could lead to enhanced sensitivity and selectivity for detecting chemical species.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Synthesis of Biaryl Compounds : A study demonstrated the successful use of this compound in Suzuki coupling reactions to synthesize biologically active biaryl compounds with improved yields compared to traditional methods.
  • Anticancer Research : Research published in medicinal chemistry journals illustrated that derivatives of this compound exhibited promising cytotoxicity against various cancer cell lines, suggesting potential as lead compounds for drug development.
  • Material Innovations : A recent publication showcased the use of this compound in developing novel polymeric materials with enhanced thermal stability and mechanical strength due to its incorporation into polymer matrices.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
Target Compound (1-TBS-3-boronate indole) C₂₁H₃₃BNO₂Si 371.4 TBS (1), boronate (3) High stability, cross-coupling utility
1-TBS-4-boronate-1H-indole () C₂₁H₃₃BNO₂Si 371.4 TBS (1), boronate (4) Similar stability; regioselectivity differences
1-TBS-5-methoxy-2-methyl-3-boronate indole () C₂₂H₃₆BNO₃Si 401.4 TBS (1), methoxy (5), methyl (2) Enhanced steric hindrance; lower reactivity
1-TBS-5-fluoro-3-boronate indole () C₂₀H₃₁BFNO₂Si 375.4 TBS (1), fluoro (5) Electron-withdrawing effects; altered reactivity
1-Methyl-4-boronate-1H-indole () C₁₅H₂₀BNO₂ 257.1 Methyl (1), boronate (4) Lower steric protection; faster coupling
1-Phenylsulfonyl-5-boronate-1H-indole () C₂₀H₂₂BNO₄S 395.3 Phenylsulfonyl (1), boronate (5) Polar leaving group; specialized applications

Key Observations :

  • Regioselectivity : The position of the boronate group (3 vs. 4 vs. 5) influences coupling efficiency. For example, 3-boronate indoles are more reactive in cross-couplings due to proximity to the nitrogen lone pair .
  • Steric Effects : Bulky groups like TBS () or methoxy () reduce side reactions but may slow reaction kinetics.
  • Electronic Effects : Electron-withdrawing groups (e.g., fluoro in ) modulate the electron density of the boronate, affecting transmetallation rates .

Stability and Reactivity

  • Thermal Stability : TBS-protected boronate esters (e.g., ) are stable up to 150°C , whereas methyl-protected analogs () decompose at lower temperatures (~100°C).
  • Hydrolytic Stability : The TBS group in the target compound prevents hydrolysis under acidic conditions (pH > 3), unlike phenylsulfonyl-protected derivatives (), which require neutral pH .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves a multi-step synthetic route, combining silylation and borylation reactions on an indole scaffold. The key steps include:

  • Protection of the indole nitrogen with the tert-butyldimethylsilyl group.
  • Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety via borylation at the 3-position of the indole ring.

The synthesis requires careful control of reaction conditions, particularly temperature and atmosphere, to ensure high yields and purity.

Detailed Preparation Procedure

A representative preparation method, adapted from reliable chemical supplier protocols and literature, is as follows:

Step Reagents & Conditions Description Yield & Notes
1. Silylation of Indole N-H Indole + tert-butyldimethylsilyl chloride (TBDMSCl) + base (e.g., imidazole or triethylamine) in anhydrous solvent (e.g., dichloromethane); room temperature to 0 °C The indole nitrogen is protected by TBDMS group to prevent side reactions during borylation High yield (>85%); reaction monitored by TLC
2. Borylation at C-3 Position TBDMS-protected indole + bis(pinacolato)diboron + Pd catalyst (e.g., Pd(dppf)Cl2) + base (e.g., potassium acetate) in dioxane or similar solvent; heated to 80-100 °C under inert atmosphere (N2 or Ar) Miyaura borylation introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group selectively at the 3-position Yields typically range 60-75%; reaction time 12-24 h
3. Purification Silica gel column chromatography using dichloromethane/methanol mixtures Purification to isolate the target compound as a white solid Purity >95% confirmed by NMR and LCMS

Key Reaction Conditions and Parameters

Parameter Typical Condition Impact on Reaction
Solvent Dichloromethane for silylation; dioxane for borylation Solvent polarity and inertness crucial for reaction efficiency
Temperature 0 °C to room temperature for silylation; 80-100 °C for borylation Controls reaction rate and selectivity
Atmosphere Nitrogen or argon inert atmosphere Prevents oxidation and moisture interference
Catalyst Pd(dppf)Cl2 or similar Pd(II) complexes Essential for efficient borylation
Base Imidazole or triethylamine for silylation; potassium acetate for borylation Neutralizes acids and facilitates catalyst turnover

Representative Experimental Data

An example synthesis from a well-documented protocol:

Step Reagents Conditions Yield (%) Characterization
Silylation Indole (1 equiv), TBDMSCl (1.2 equiv), imidazole (1.5 equiv) DCM, 0 °C to RT, 3 h, N2 atmosphere 88% 1H NMR: characteristic TBDMS peaks at 0.0 ppm; LCMS m/z consistent
Borylation TBDMS-indole (1 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl2 (5 mol%), KOAc (3 equiv) Dioxane, 90 °C, 16 h, N2 atmosphere 70% 1H NMR: pinacol methyl singlets at 1.25 ppm; 11B NMR confirms boron incorporation

Notes on Reaction Mechanisms and Optimization

  • The silylation step protects the indole nitrogen, preventing it from coordinating to the palladium catalyst or undergoing unwanted side reactions during borylation.
  • The Miyaura borylation mechanism involves oxidative addition of the Pd catalyst to the aryl halide or C-H bond (depending on substrate), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the C-B bond.
  • Reaction optimization often focuses on catalyst loading, base choice, and temperature to maximize yield and minimize by-products.
  • Use of an inert atmosphere is critical to avoid catalyst deactivation and oxidation of sensitive boron species.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Comments
Nitrogen Protection (Silylation) TBDMSCl, imidazole, DCM 0 °C to RT, 3 h, N2 85-90 Protects indole N-H
Borylation (Miyaura) Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, dioxane 80-100 °C, 12-24 h, N2 60-75 Introduces dioxaborolane at C-3
Purification Silica gel chromatography DCM/MeOH Ensures high purity

This detailed preparation method is supported by multiple research sources and chemical supplier protocols, ensuring reliability and reproducibility. The compound's dual functional groups enable its use in advanced synthetic applications, particularly in cross-coupling and medicinal chemistry research.

No significant alternative preparation methods with higher efficiency or simpler conditions have been reported in authoritative literature to date, underscoring the established nature of this synthetic route.

Q & A

What are the key synthetic routes for preparing 1-(tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

Level: Basic
Answer:
The synthesis typically involves a palladium-catalyzed borylation reaction. A common approach includes:

Silyl Protection : The indole nitrogen is first protected with a tert-butyldimethylsilyl (TBS) group using reagents like TBSCl in the presence of a base (e.g., imidazole) .

Borylation : A Miyaura borylation is performed using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) under inert conditions. KOAc is often used as a base in solvents like 1,4-dioxane .

Purification : Column chromatography or recrystallization isolates the product.
Characterization : NMR (¹H, ¹³C, ¹¹B) confirms regioselectivity, while HRMS validates molecular weight .

How does steric hindrance from the TBS group influence cross-coupling reactivity?

Level: Advanced
Answer:
The bulky TBS group at the indole N1 position introduces steric constraints that can:

  • Reduce Reaction Rates : Slower kinetics in Suzuki-Miyaura couplings due to hindered access to the boronate ester .
  • Modify Regioselectivity : Direct coupling to the C3-boronate may compete with undesired side reactions (e.g., protodeboronation).
    Mitigation Strategies :
  • Use electron-rich ligands (e.g., SPhos) to enhance catalyst turnover .
  • Optimize solvent polarity (e.g., THF over DMF) to reduce steric crowding .

What analytical techniques are critical for confirming the structural integrity of this compound?

Level: Basic
Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., TBS methyl groups at δ ~0.2 ppm) and verifies boronate integration .
  • ¹¹B NMR : A singlet near δ 30 ppm confirms the presence of the dioxaborolane ring .
  • HRMS : Exact mass analysis (e.g., ESI-TOF) ensures no side products (e.g., desilylated intermediates) .
  • XRD (if crystalline) : Resolves spatial arrangement of the TBS and boronate groups .

How can competing protodeboronation be minimized during cross-coupling reactions?

Level: Advanced
Answer:
Protodeboronation is a common side reaction, exacerbated by:

  • Protic Solvents : Avoid water or alcohols; use anhydrous THF or toluene .
  • Oxidative Conditions : Maintain inert atmospheres (N₂/Ar) and degas solvents .
    Optimization Approaches :
  • Add fluoride scavengers (e.g., KF) to stabilize the boronate .
  • Employ Pd catalysts with strong transmetalation activity (e.g., Pd(OAc)₂ with XPhos) .

What are the stability and storage considerations for this compound?

Level: Basic
Answer:

  • Moisture Sensitivity : The boronate ester hydrolyzes in water; store under inert gas (Ar) at -20°C .
  • Light Sensitivity : Amber vials prevent UV-induced decomposition of the dioxaborolane ring .
  • Handling : Use Schlenk lines or gloveboxes for air-sensitive manipulations .

What strategies address low yields in multi-step syntheses involving this compound?

Level: Advanced
Answer:

  • Intermediate Monitoring : Use TLC or in situ IR to track reaction progress and identify bottlenecks (e.g., incomplete silylation) .
  • Catalyst Screening : Test Pd complexes (e.g., Pd₂(dba)₃ vs. PdCl₂(dppf)) for improved borylation efficiency .
  • Temperature Gradients : Stepwise heating (e.g., 80°C → 110°C) enhances conversion without side-product formation .

How does this compound compare to analogous indole boronates in reactivity?

Level: Advanced
Answer:

  • Electron-Withdrawing Effects : The TBS group slightly deactivates the indole ring, reducing electrophilic substitution rates compared to unprotected analogs .
  • Steric vs. Electronic Trade-offs : While the TBS group stabilizes the indole nitrogen, it impedes π-π stacking in catalytic systems, as seen in Suzuki couplings of similar compounds .

What computational methods predict regioselectivity in cross-coupling reactions?

Level: Advanced
Answer:

  • DFT Calculations : Model transition states to assess energy barriers for coupling at C3 vs. competing sites .
  • Molecular Docking : Simulate Pd-ligand interactions to optimize catalyst design (e.g., bulky ligands for steric control) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
Reactant of Route 2
Reactant of Route 2
1-(Tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

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